5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a cyano group (–CN) at the 5-position, a methyl group (–CH₃) at the 4-position, and a carboxylic acid group (–COOH) at the 2-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 5-amino-4-methyl-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
5-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
5-amino-4-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but has an amino group instead of a cyano group.
Uniqueness
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2090008-58-3 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.1 |
Purity |
91 |
Origin of Product |
United States |
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